molecular formula C22H40O4Zn B12062362 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

Cat. No.: B12062362
M. Wt: 433.9 g/mol
InChI Key: MLHSFTRXWHJIHL-ORWWTJHYSA-N
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is an organometallic compound that features zinc coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) typically involves the reaction of zinc salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add 2,2,6,6-tetramethyl-3,5-heptanedione along with a base like sodium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the zinc complex. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can undergo various chemical reactions, including:

    Substitution Reactions: The ligands can be replaced by other coordinating ligands under appropriate conditions.

    Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include other diketones or ligands that can displace the existing ligands.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Reactions: Various ligands, including phosphines and amines, can be used to form new coordination complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while oxidation or reduction reactions may alter the oxidation state of the zinc center.

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on its application:

    Catalysis: In catalytic processes, the zinc center can activate substrates by coordinating to them, facilitating various chemical transformations.

    Materials Science: As a precursor for zinc oxide, the compound decomposes under specific conditions to form zinc oxide nanoparticles or thin films.

    Biological Studies: The compound can interact with biological molecules, such as enzymes, by coordinating to active sites and influencing their activity.

Comparison with Similar Compounds

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can be compared with other metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, such as:

The uniqueness of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) lies in its stability, versatility in various applications, and the specific properties imparted by the zinc center.

Properties

Molecular Formula

C22H40O4Zn

Molecular Weight

433.9 g/mol

IUPAC Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+;

InChI Key

MLHSFTRXWHJIHL-ORWWTJHYSA-N

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zn]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn]

Origin of Product

United States

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